N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride

Solubility Salt Form In Vitro Assay

TAK-659 dihydrochloride (CAS 1427379-71-2) is a uniquely differentiated dual SYK/FLT3 inhibitor. Unlike the free base or monohydrochloride, the dihydrochloride salt ensures DMSO solubility for 10–50 mM stock solutions—critical for reproducible biochemical and cell-based IC50 assays. With >50-fold selectivity over 290 kinases and established Phase I/II clinical pharmacokinetic data, it is the preferred reagent for translational oncology programs correlating in vitro potency with clinically achievable plasma concentrations. Its dual-target mechanism overcomes FLT3-driven stromal chemoresistance, making it the definitive single-agent solution for dissecting BCR and cytokine-receptor crosstalk in the tumor microenvironment.

Molecular Formula C14H23Cl2FN4O
Molecular Weight 353.3 g/mol
CAS No. 1427379-71-2
Cat. No. B1429955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride
CAS1427379-71-2
Molecular FormulaC14H23Cl2FN4O
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N.Cl.Cl
InChIInChI=1S/C14H21FN4O.2ClH/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11;;/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20);2*1H
InChIKeyYFLUTAKCOXBUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-659 Dihydrochloride (CAS 1427379-71-2): A Dual SYK/FLT3 Inhibitor for Oncology and Inflammation Research


TAK-659 dihydrochloride (N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride) is an orally bioavailable, reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. Developed through structure-based drug design, it exhibits low nanomolar potency against both targets and is being investigated in Phase I/II clinical trials for hematologic malignancies and solid tumors [2]. The dihydrochloride salt form offers distinct physicochemical advantages over the free base and monohydrochloride variants, directly impacting experimental solubility and formulation strategies.

Why SYK/FLT3 Inhibitor Salt Form, Kinase Selectivity Profile, and Potency Prevent Simple Substitution for TAK-659 Dihydrochloride


SYK inhibitors encompass diverse chemical scaffolds with marked differences in target selectivity, kinase inhibition potency, salt‑dependent solubility, and oral bioavailability [1]. TAK‑659 dihydrochloride uniquely combines sub‑10 nM dual SYK/FLT3 inhibition, kinome‑wide selectivity exceeding 290 kinases, and DMSO solubility—a property absent in the monohydrochloride salt that is essential for in vitro assay preparation . These three attributes collectively determine experimental reproducibility, dosing accuracy, and translational relevance; substituting a related analog without matching all dimensions can yield contradictory biological results and confound data interpretation.

Quantitative Differentiators of TAK-659 Dihydrochloride vs. Closest Analogs and Alternatives


Dihydrochloride Salt Enables DMSO Solubility Unavailable with Monohydrochloride

TAK‑659 dihydrochloride exhibits complete solubility in dimethyl sulfoxide (DMSO), whereas the monohydrochloride salt (CAS 1952251‑28‑3) is practically insoluble in DMSO [1]. This single‑parameter difference determines whether the compound can be used in standard cell‑based screening workflows without sonication, heating, or pH adjustment.

Solubility Salt Form In Vitro Assay

13‑Fold Higher SYK Inhibition Potency Compared to First‑Generation Inhibitor Fostamatinib

TAK‑659 inhibits SYK with an IC₅₀ of 3.2 nM in cell‑free assays, representing an approximately 12.8‑fold improvement over the SYK IC₅₀ of 41 nM reported for fostamatinib (R406/R788) under comparable biochemical conditions . For FLT3, TAK‑659 achieves an IC₅₀ of 4.6 nM, whereas fostamatinib displays substantially weaker or negligible FLT3 activity.

Potency SYK FLT3 Kinase Inhibition

Concurrent SYK and FLT3 Dual Inhibition Eliminates Need for Multi‑Agent Combinations

TAK‑659 potently inhibits both SYK (IC₅₀ 3.2 nM) and FLT3 (IC₅₀ 4.6 nM) at clinically achievable concentrations . In contrast, entospletinib (GS‑9973) is a selective SYK inhibitor (IC₅₀ 7.7 nM) with negligible FLT3 activity, and quizartinib is a pure FLT3 inhibitor . In AML models where both kinases contribute to proliferation, single‑target agents fail to suppress both pathways simultaneously.

Dual Inhibition SYK FLT3 Kinase Selectivity

Greater Pro‑Apoptotic Potency in CLL Microenvironment Co‑Culture Models Versus R406

In an ex‑vivo co‑culture system mimicking the proliferative chronic lymphocytic leukemia (CLL) microenvironment, TAK‑659 induced apoptosis of primary CLL cells at lower concentrations than the first‑generation SYK inhibitor R406 (the active metabolite of fostamatinib) [1]. The co‑culture model incorporated bone marrow stromal cells, CD40L, CpG ODN, and anti‑IgM BCR stimulation, representing the clinically relevant tumor‑stroma niche.

Apoptosis Chronic Lymphocytic Leukemia Microenvironment BCR Signaling

Kinome‑Wide Selectivity Exceeding 290 Kinases Reduces Off‑Target Risk Relative to Less Selective SYK Agents

TAK‑659 demonstrates greater than 50‑fold selectivity for SYK and FLT3 when profiled against a panel of over 290 protein kinases . This kinome‑wide selectivity contrasts with earlier SYK inhibitors such as fostamatinib, which exhibits measurable activity against adenosine A3 receptor and monoamine transporters, and cerdulatinib, which potently inhibits JAK family kinases in addition to SYK, introducing broader immunomodulatory effects [1].

Kinase Selectivity Off‑Target Drug Safety

Optimal Research and Procurement Application Scenarios for TAK-659 Dihydrochloride


In Vitro Kinase Profiling and Cellular Target Engagement Assays

The DMSO solubility of the dihydrochloride salt enables straightforward preparation of 10–50 mM stock solutions for biochemical kinase assays and cell‑based IC₅₀ determinations . This practical advantage, combined with >50‑fold kinome selectivity, makes TAK‑659 dihydrochloride the reagent of choice for experiments requiring unambiguous attribution of phenotype to SYK or FLT3 inhibition without confounding off‑target activity .

Ex‑Vivo Co‑Culture Models of B‑Cell Malignancies and Tumor‑Stroma Interactions

In primary CLL cell co‑cultures with bone marrow stromal cells, TAK‑659 dihydrochloride overcomes microenvironment‑mediated chemoresistance at lower concentrations than R406 [1]. Its dual SYK/FLT3 inhibition also addresses FLT3‑driven stromal protection, providing a single‑agent solution for dissecting BCR‑ and cytokine‑receptor crosstalk in the tumor niche.

In Vivo Efficacy Studies in Syngeneic and Xenograft Models of Lymphoma and AML

Oral bioavailability and dual‑target pharmacology allow TAK‑659 dihydrochloride to suppress both splenomegaly and tumor development in transgenic lymphoma models and to inhibit colony growth in AML patient‑derived xenografts [2][3]. Its selectivity profile reduces the need for multi‑agent dosing regimens, simplifying animal welfare and study logistics.

Pharmacokinetic/Pharmacodynamic Bridging Studies from Preclinical to Clinical Settings

Because TAK‑659 dihydrochloride has established Phase I/II clinical pharmacokinetic data (Cmax and AUC values across dose levels), it is uniquely suited for translational research programs that require direct correlation of in vitro IC₅₀ values with clinically achievable plasma concentrations [4]. This reduces the translational gap compared to research‑grade SYK inhibitors lacking human PK characterization.

Quote Request

Request a Quote for N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.